2-Chloro-4-methylpyrimidin-5-amine

Vue d'ensemble

Description

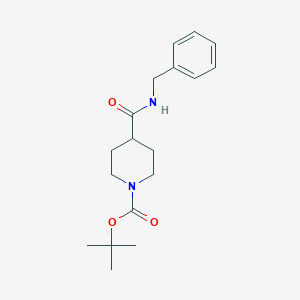

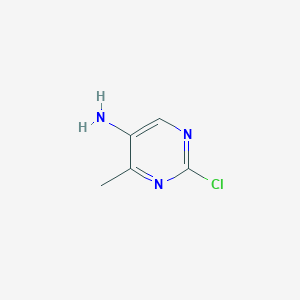

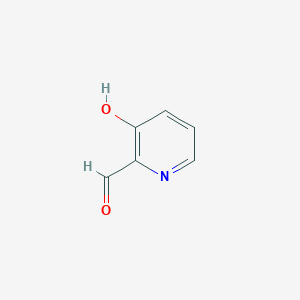

2-Chloro-4-methylpyrimidin-5-amine is a chemical compound with the molecular formula C5H6ClN3. It has a molecular weight of 143.58 .

Molecular Structure Analysis

The InChI code for 2-Chloro-4-methylpyrimidin-5-amine is 1S/C5H6ClN3/c1-3-4(7)2-8-5(6)9-3/h2H,7H2,1H3 . The exact structure analysis is not available in the search results.Physical And Chemical Properties Analysis

2-Chloro-4-methylpyrimidin-5-amine has a density of 1.4±0.1 g/cm3, a boiling point of 309.4±22.0 °C at 760 mmHg, and a melting point of 93.5℃ . Its flash point is 140.9±22.3 °C .Applications De Recherche Scientifique

Synthesis of Fedratinib

“2-Chloro-4-methylpyrimidin-5-amine” can be used in the preparation of Fedratinib (SAR302503, TG101348) . Fedratinib is a tyrosine kinase inhibitor utilized in the treatment of intermediate-2 and high-risk primary and secondary myelofibrosis .

Anti-Inflammatory Applications

Pyrimidines, the class of compounds to which “2-Chloro-4-methylpyrimidin-5-amine” belongs, display a range of pharmacological effects including anti-inflammatory . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Antioxidant Applications

Pyrimidines also exhibit antioxidant effects . This makes them potentially useful in combating oxidative stress, which is implicated in various diseases including cancer, cardiovascular disease, and neurodegenerative disorders .

Antibacterial Applications

Pyrimidines have been found to possess antibacterial properties . This suggests that “2-Chloro-4-methylpyrimidin-5-amine” and its derivatives could be used in the development of new antibacterial agents .

Antiviral Applications

The antiviral effects of pyrimidines have been documented . This indicates potential applications of “2-Chloro-4-methylpyrimidin-5-amine” in antiviral drug development .

Antifungal Applications

Pyrimidines are known to have antifungal effects . This suggests that “2-Chloro-4-methylpyrimidin-5-amine” could be used in the creation of new antifungal medications .

Antituberculosis Applications

Pyrimidines have been found to have antituberculosis effects . This indicates that “2-Chloro-4-methylpyrimidin-5-amine” could be used in the development of drugs to treat tuberculosis .

Structure-Activity Relationship (SAR) Studies

“2-Chloro-4-methylpyrimidin-5-amine” and other pyrimidines can be used in Structure-Activity Relationship (SAR) studies . These studies can provide valuable insights into the relationship between the chemical structure of these compounds and their pharmacological activity, guiding the design of new drugs with enhanced activity and reduced toxicity .

Propriétés

IUPAC Name |

2-chloro-4-methylpyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3/c1-3-4(7)2-8-5(6)9-3/h2H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZAKVHVZRSQZEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80311545 | |

| Record name | 2-chloro-4-methylpyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80311545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-methylpyrimidin-5-amine | |

CAS RN |

20090-69-1 | |

| Record name | 20090-69-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243816 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-4-methylpyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80311545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(5-Amino-4H-[1,2,4]triazol-3-yl)-propan-1-ol](/img/structure/B112171.png)